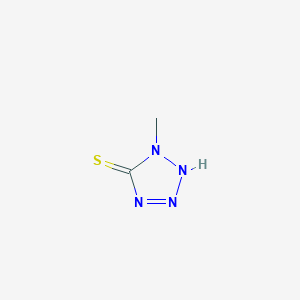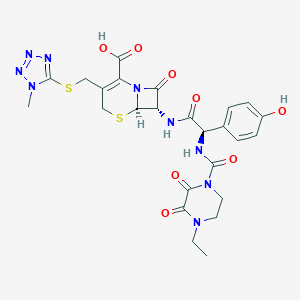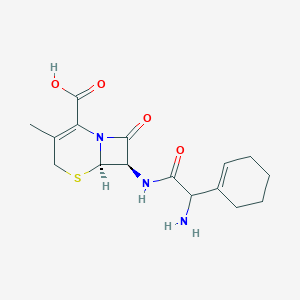
4',5'-二氢头孢拉定
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,5’-Dihydrocefradine is a derivative of cefradine, a first-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that are structurally and functionally related to penicillins. 4’,5’-Dihydrocefradine is an impurity found in the synthesis of cefradine and is characterized by its unique chemical structure, which includes a dihydro modification at the 4’ and 5’ positions .
科学研究应用
4’,5’-Dihydrocefradine has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of cefradine formulations.
Biology: The compound is studied for its biological activity and potential as an antibiotic.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in the human body.
作用机制
Target of Action
4’,5’-Dihydrocefradine, also known as (6R,7R)-7-[[2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a derivative of Cephradine . Cephradine is a first-generation cephalosporin antibiotic . The primary targets of this compound are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
Mode of Action
4’,5’-Dihydrocefradine, like other cephalosporins, is a beta-lactam antibiotic . It inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interference weakens the cell wall, leading to cell lysis and death .
Biochemical Pathways
The action of 4’,5’-Dihydrocefradine primarily affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting the cross-linking of peptidoglycan chains, it disrupts the integrity of the cell wall, leading to bacterial cell lysis . The downstream effects include the death of susceptible bacteria, contributing to the resolution of bacterial infections .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4’,5’-Dihydrocefradine are similar to those of Cephradine . Cephradine is well absorbed, with less than 10% protein binding . The elimination half-life is approximately 0.9 hours . These properties impact the bioavailability of the drug, determining its effective concentration at the site of action .
Result of Action
The molecular effect of 4’,5’-Dihydrocefradine is the disruption of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .
Action Environment
The action, efficacy, and stability of 4’,5’-Dihydrocefradine can be influenced by various environmental factors. While specific studies on 4’,5’-Dihydrocefradine are limited, research on similar antibiotics suggests that factors such as pH, temperature, and the presence of other substances can affect antibiotic activity . Furthermore, the presence of resistant bacteria can also influence the efficacy of the antibiotic . More research is needed to fully understand the environmental influences on 4’,5’-Dihydrocefradine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5’-Dihydrocefradine typically involves the reduction of cefradine. One common method is the Birch reduction, which uses sodium or lithium in liquid ammonia to reduce the aromatic ring of cefradine, resulting in the formation of 4’,5’-Dihydrocefradine .
Industrial Production Methods: Industrial production of 4’,5’-Dihydrocefradine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 4’,5’-Dihydrocefradine undergoes various chemical reactions, including:
Oxidation: This reaction can convert 4’,5’-Dihydrocefradine back to cefradine or other oxidized derivatives.
Reduction: Further reduction can modify other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields cefradine, while substitution can produce various derivatives with modified functional groups .
相似化合物的比较
Cefradine: The parent compound, a first-generation cephalosporin antibiotic.
Cefalexin: Another first-generation cephalosporin with a similar spectrum of activity.
Cefadroxil: A first-generation cephalosporin with a longer half-life than cefradine.
Uniqueness: 4’,5’-Dihydrocefradine is unique due to its dihydro modification, which can affect its chemical properties and biological activity. This modification distinguishes it from other cephalosporins and makes it a valuable compound for studying the effects of structural changes on antibiotic activity .
属性
CAS 编号 |
37051-00-6 |
|---|---|
分子式 |
C16H21N3O4S |
分子量 |
351.4 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2R)-2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h5,10-11,15H,2-4,6-7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 |
InChI 键 |
BNLDYUJJDMUOPZ-UEKVPHQBSA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCCCC3)N)SC1)C(=O)O |
手性 SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCCCC3)N)SC1)C(=O)O |
规范 SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCCCC3)N)SC1)C(=O)O |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
[6R-[6α,7β(R*)]]-7-[(Amino-1-cyclohexen-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-tazabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 3-Deacetoxy-7-(α-amino-1-cyclohexenylacetamido)cephalosporanic Acid; 7-[α-Amino(D-1’-cyclohexenyl)acetamido]-3-deacet |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)
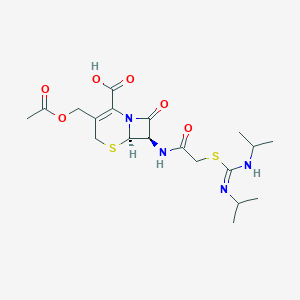

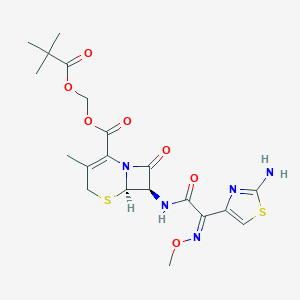

![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)





